(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione
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Overview
Description
(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthracene family, characterized by its three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: Addition of a methoxy group using methanol and an acid catalyst.
Methylation: Introduction of a methyl group through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving nucleophiles or electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler anthracene derivative with fewer hydroxyl groups.
Emodin: A naturally occurring anthraquinone with similar hydroxyl and methoxy groups.
Chrysophanol: Another anthraquinone derivative with hydroxyl groups at different positions.
Uniqueness
(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16O8 |
---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14?,15?,16-/m0/s1 |
InChI Key |
ZQNOLGRKZRDRQO-GPANFISMSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Origin of Product |
United States |
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